molecular formula C16H15ClF3N3O2 B279798 ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No. B279798
M. Wt: 373.76 g/mol
InChI Key: SGLLLQVOGRPNIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound that has gained attention in scientific research for its potential applications in various fields.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is not fully understood. However, studies have suggested that this compound exerts its biological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate has several biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It also inhibits cell proliferation by inducing cell cycle arrest in the G1 phase.
In addition, this compound has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in neuronal cells. It also enhances the expression of neurotrophic factors such as BDNF and NGF, which are involved in neuronal survival and growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate in lab experiments is its potential as a lead compound for the development of new drugs. Its ability to inhibit cancer cell growth and protect neurons from damage makes it a promising candidate for drug development.
However, one of the limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to administer in vivo and can limit its effectiveness in certain applications.

Future Directions

There are several future directions for the research and development of Ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate. One potential direction is the development of new drug formulations that improve its solubility and bioavailability.
Another potential direction is the investigation of its potential as a treatment for other diseases such as diabetes and cardiovascular disease. Studies have shown that this compound has anti-inflammatory and antioxidant effects, which could make it a potential candidate for the treatment of these diseases.
In addition, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets. This could help in the development of more specific and effective drugs based on this compound.

Synthesis Methods

The synthesis of Ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate has been reported in several scientific studies. One of the most common methods involves the reaction of 4-chlorobenzaldehyde, ethyl acetoacetate, trifluoroacetic acid, and hydrazine hydrate under reflux conditions. The resulting product is then purified through recrystallization.

Scientific Research Applications

Ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where this compound has been investigated for its potential as an anti-cancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Another potential application of this compound is in the field of neuropharmacology. Studies have shown that this compound has a neuroprotective effect and can help prevent neuronal damage caused by oxidative stress. This makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C16H15ClF3N3O2

Molecular Weight

373.76 g/mol

IUPAC Name

ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C16H15ClF3N3O2/c1-2-25-15(24)11-8-21-23-13(16(18,19)20)7-12(22-14(11)23)9-3-5-10(17)6-4-9/h3-6,8,12-13,21H,2,7H2,1H3

InChI Key

SGLLLQVOGRPNIE-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)C1=CNN2C1=NC(CC2C(F)(F)F)C3=CC=C(C=C3)Cl

SMILES

CCOC(=O)C1=CNN2C1=NC(CC2C(F)(F)F)C3=CC=C(C=C3)Cl

Canonical SMILES

CCOC(=O)C1=CNN2C1=NC(CC2C(F)(F)F)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.